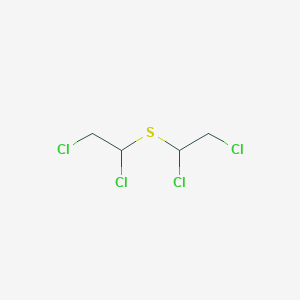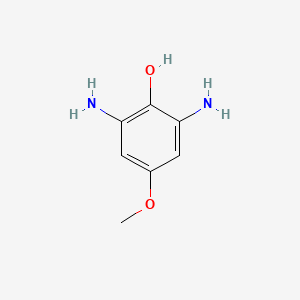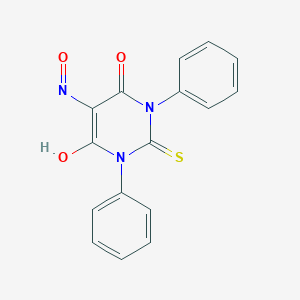
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrimidinediones This compound is characterized by the presence of a hydroxyimino group, diphenyl groups, and a sulfanylidenedihydro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2,4(1H,3H)-pyrimidinediones with appropriate reagents. One common method includes the reaction of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at temperatures ranging from 50°C to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrimidinediones, depending on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antiviral agents, particularly against HIV.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit HIV reverse transcriptase by fitting into the enzyme’s binding pocket, thereby preventing viral replication . Additionally, its neuroprotective effects are believed to involve the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-pyrimidinedione: A simpler analog with similar core structure but lacking the hydroxyimino and diphenyl groups.
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer properties.
Uniqueness
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of hydroxyimino, diphenyl, and sulfanylidenedihydro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
35778-69-9 |
|---|---|
Molekularformel |
C16H11N3O3S |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
6-hydroxy-5-nitroso-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H11N3O3S/c20-14-13(17-22)15(21)19(12-9-5-2-6-10-12)16(23)18(14)11-7-3-1-4-8-11/h1-10,20H |
InChI-Schlüssel |
JBSIGGYLLBCHMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


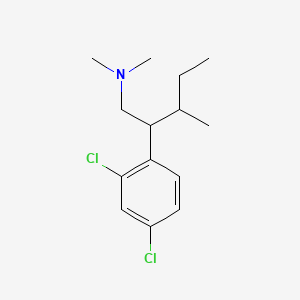

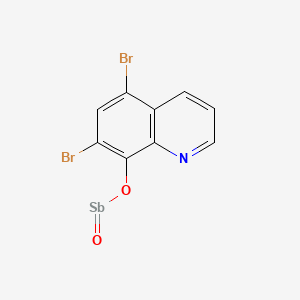
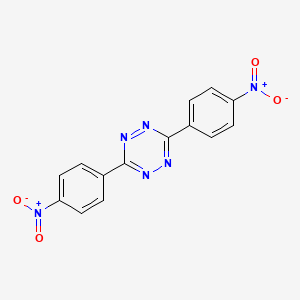
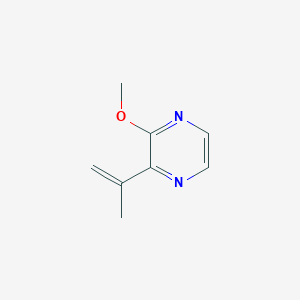

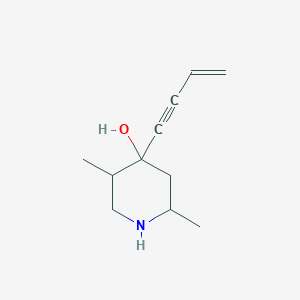
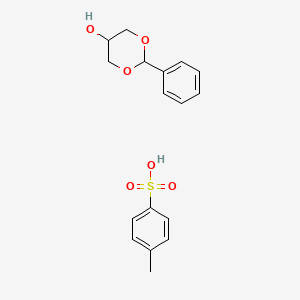

![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
